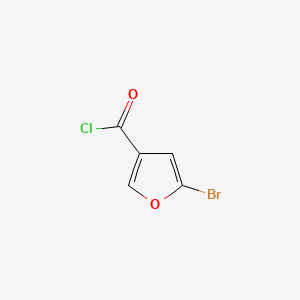

5-Bromofuran-3-carbonyl chloride

Beschreibung

Eigenschaften

CAS-Nummer |

162848-21-7 |

|---|---|

Molekularformel |

C5H2BrClO2 |

Molekulargewicht |

209.423 |

IUPAC-Name |

5-bromofuran-3-carbonyl chloride |

InChI |

InChI=1S/C5H2BrClO2/c6-4-1-3(2-9-4)5(7)8/h1-2H |

InChI-Schlüssel |

LHAKNYITMHZQRK-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)Cl)Br |

Synonyme |

3-Furancarbonyl chloride, 5-bromo- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Orthogonal Reactivity of 5-Bromofuran-3-carbonyl chloride

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Logic

In modern drug discovery and complex library synthesis, building blocks that offer programmable, orthogonal reactivity are invaluable. 5-Bromofuran-3-carbonyl chloride is a quintessential example of such a bifunctional scaffold. Derived from its stable precursor, 5-bromofuran-3-carboxylic acid[1], this highly reactive acyl chloride features two distinct electrophilic sites:

-

The Acyl Chloride Carbon: Highly polarized and susceptible to rapid nucleophilic acyl substitution at low temperatures.

-

The C5-Bromine Position: An electron-rich heteroaryl halide that is inert to standard nucleophiles but highly active towards palladium-catalyzed oxidative addition at elevated temperatures.

This distinct separation of activation energies allows chemists to perform sequential, chemoselective functionalizations without the need for protecting groups. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to harness this building block effectively.

Physicochemical Properties & Quantitative Data

Because 5-bromofuran-3-carbonyl chloride is highly moisture-sensitive and prone to hydrolysis, it is rarely isolated or stored long-term. Instead, it is generated in situ from 5-bromofuran-3-carboxylic acid[2]. The table below contrasts the quantitative and qualitative properties of the stable precursor versus the reactive intermediate.

| Property | 5-Bromofuran-3-carboxylic acid (Precursor) | 5-Bromofuran-3-carbonyl chloride (Active Intermediate) |

| CAS Number | 58832-36-3[1] | Unregistered (Generated in situ) |

| Molecular Formula | C5H3BrO3[3] | C5H2BrClO2 |

| Molecular Weight | 190.98 g/mol [3] | 209.43 g/mol |

| Physical State | Pale yellow to off-white solid | Solvated liquid intermediate |

| Primary Reactivity | Weak electrophile (requires coupling reagents like HATU/EDC) | Extremely strong electrophile (sp2 carbon) |

| C5-Bromo Stability | Stable under standard conditions | Stable under nucleophilic acyl substitution conditions |

| Storage Requirements | Ambient temperature, dry[1] | Must be used immediately; highly moisture sensitive |

Mechanistic Causality in Synthesis

Why Convert to the Acyl Chloride?

While direct amide coupling of 5-bromofuran-3-carboxylic acid is possible using reagents like carbonyldiimidazole (CDI)[4], generating the acyl chloride is often preferred for sterically hindered or deactivated anilines. The conversion is typically achieved using thionyl chloride (SOCl₂) under reflux[2] or oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF).

The Causality of the DMF Catalyst: When using oxalyl chloride, DMF reacts to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate attacks the carboxylic acid, facilitating the formation of the acyl chloride while regenerating the DMF catalyst. This allows the reaction to proceed at room temperature, minimizing thermal degradation of the furan ring.

Orthogonal Reactivity Pathway

The power of 5-bromofuran-3-carbonyl chloride lies in its step-wise functionalization. The diagram below illustrates the logical flow of this orthogonal reactivity.

Orthogonal synthetic workflow for 5-bromofuran-3-carbonyl chloride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major transformation includes a Quality Control (QC) checkpoint based on mechanistic logic.

Protocol A: In Situ Generation of 5-Bromofuran-3-carbonyl chloride

Reference standard adapted from literature protocols for furoic acid activation[2].

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagent Addition: Charge the flask with 5-bromofuran-3-carboxylic acid (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 15 mL).

-

Activation: Add oxalyl chloride (1.2 eq, 6.0 mmol) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Causality note: The cessation of gas evolution (CO and CO₂) physically indicates the consumption of the carboxylic acid.

-

Concentration: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude 5-bromofuran-3-carbonyl chloride is used immediately in Protocol B.

Protocol B: Chemoselective Amidation

-

Preparation: Dissolve the crude acyl chloride from Protocol A in anhydrous DCM (10 mL) and cool to 0 °C.

-

Nucleophilic Attack: In a separate vial, prepare a solution of the desired amine (e.g., aniline, 1.1 eq) and triethylamine (Et₃N, 2.0 eq) in DCM (5 mL). Add this dropwise to the acyl chloride solution.

-

Reaction: Stir for 1 hour at 0 °C, then warm to room temperature. Causality note: Keeping the temperature at 0 °C during addition prevents any unwanted nucleophilic aromatic substitution (SNAr) at the C5-bromo position.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Validation & QC Checkpoint: Analyze the crude mixture via LC-MS.

-

Self-Validation Logic: The presence of the molecular ion

corresponding to the brominated amide confirms successful acylation. Crucially, the isotopic pattern of bromine (a distinct 1:1 intensity ratio of

-

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Setup: In a microwave vial, combine the 5-bromo-3-furoyl amide generated in Protocol B (1.0 eq), a substituted phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq).

-

Reaction: Seal the vial and heat at 90 °C for 4 hours. Causality note: The electron-rich nature of the furan ring makes the oxidative addition of the C-Br bond slower than in electron-deficient heterocycles; thus, a highly active bidentate phosphine ligand (dppf) and elevated temperatures are required.

-

Validation & QC Checkpoint: Analyze via ¹H-NMR.

-

Self-Validation Logic: The disappearance of the distinct furan C5-proton (if debromination occurred) or the shift in the furan C4-proton, coupled with the appearance of new aromatic protons from the boronic acid, confirms successful C-C bond formation.

-

References

- Title: 5-Bromofuran-3-carboxylic acid | 58832-36-3 Source: Manchester Organics URL

- Source: Block chemical technology (Shanghai) Co.

- Title: Antimuscarinic 3-(2-Furanyl)

- Title: CZ284340B6 - 3-substituted 2-oxindole derivatives process for preparing those derivatives, intermediates of the process and pharmaceutical preparation Source: Google Patents URL

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-溴-3-呋喃羧酸 - CAS:58832-36-3 - Block chemical technology (Shanghai) Co., Ltd [acblock-lab.com]

- 4. CZ284340B6 - 3-substituted 2-oxindole derivatives process for preparing those derivatives, intermediates of the process and pharmaceutical preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromofuran-2-carbonyl chloride

A Note on Isomer Identification: Initial searches for "5-Bromofuran-3-carbonyl chloride" did not yield significant results in chemical literature or commercial databases. However, the isomeric compound, 5-Bromofuran-2-carbonyl chloride , is a well-documented and commercially available reagent. This guide will focus on the latter, as it is the likely compound of interest for researchers and scientists in the field.

Introduction

5-Bromofuran-2-carbonyl chloride is a versatile heterocyclic building block widely utilized in organic synthesis. Its structure, featuring a furan ring substituted with a bromine atom and a reactive acyl chloride group, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, and handling protocols, tailored for professionals in chemical research and drug development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for its safe handling and successful application in research. The key identifiers and physical properties of 5-Bromofuran-2-carbonyl chloride are summarized below.

| Property | Value |

| Chemical Name | 5-Bromofuran-2-carbonyl chloride |

| Synonyms | 5-Bromo-2-furoyl chloride |

| CAS Number | 26726-16-9[1][2][3] |

| Molecular Formula | C₅H₂BrClO₂[1][2][4] |

| Molecular Weight | 209.43 g/mol [2][5] |

| MDL Number | MFCD03424743[1] |

| InChI | InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H[6] |

| SMILES | C1=C(OC(=C1)Br)C(=O)Cl[6] |

| Appearance | Colorless liquid or solid[5] |

Chemical Structure

The structure of 5-Bromofuran-2-carbonyl chloride is foundational to its reactivity. The electron-withdrawing nature of the bromine atom and the carbonyl group influences the aromaticity and reactivity of the furan ring.

Caption: Chemical structure of 5-Bromofuran-2-carbonyl chloride.

Synthesis

The most common and direct method for the preparation of 5-Bromofuran-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 5-bromo-2-furancarboxylic acid. This is typically achieved using an excess of a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[7][8]

Caption: Synthetic pathway for 5-Bromofuran-2-carbonyl chloride.

Experimental Protocol: Synthesis from 5-bromo-2-furancarboxylic acid

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[8]

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend 5-bromo-2-furancarboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).[7][8]

-

Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the suspension at room temperature.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The resulting crude 5-Bromofuran-2-carbonyl chloride can be purified by distillation under reduced pressure or used directly in subsequent reactions, assuming high conversion.

Applications in Organic Synthesis

As a reactive acyl chloride, 5-Bromofuran-2-carbonyl chloride is a key intermediate for introducing the 5-bromofuran-2-carbonyl moiety into various molecules. Its primary applications involve nucleophilic acyl substitution reactions.

Sources

- 1. 26726-16-9 | MFCD03424743 | 5-Bromo-furan-2-carbonyl chloride | acints [acints.com]

- 2. scbt.com [scbt.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 5-BROMO-FURAN-2-CARBONYL CHLORIDE CAS#: [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 5-bromofuran-2-carbonyl chloride (C5H2BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

The Electronic Effects of Bromine on Furan Ring Reactivity: A Technical Guide for Drug Discovery

Executive Summary

Furan is a five-membered, oxygen-containing aromatic heterocycle that serves as a foundational scaffold in medicinal chemistry. Due to the high electron density provided by the oxygen atom, furan is significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene[1]. The introduction of a bromine atom onto the furan ring fundamentally alters its electronic landscape, dictating both its stability and its subsequent reactivity. This technical guide explores the dual electronic effects of bromine on the furan ring, the mechanistic causality behind its regioselectivity, and its critical role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions for drug development.

Electronic Effects: The Dual Nature of Bromine on Furan

Bromine, like other halogens, exhibits a complex electronic profile when attached to an aromatic system. On a furan ring, bromine exerts two competing electronic forces:

-

Inductive Electron Withdrawal (-I Effect): Due to its high electronegativity relative to carbon, bromine pulls electron density away from the furan ring through the

-bond network. This effect strongly deactivates the ring toward further electrophilic attack[2],[3]. -

Resonance Electron Donation (+M Effect): Bromine possesses lone pairs of electrons that can delocalize into the furan's

-system. While weaker than the -I effect, this resonance donation is highly directional, specifically activating the ortho and para positions relative to the halogen[2].

In polyfunctionalized furans, these electronic effects synergize with the inherent directing effects of the ring oxygen. For example, in 2-bromofuran, the ring is globally deactivated compared to unsubstituted furan, but the combined +M effect of the bromine and the oxygen atom directs incoming electrophiles almost exclusively to the C5 position[2].

Mechanistic Causality in Electrophilic Aromatic Substitution (EAS)

When unsubstituted furan undergoes bromination, the reaction is highly regioselective for the C2 (and subsequently C5) position[1]. The causality behind this regioselectivity lies in the thermodynamic stability of the intermediate sigma complex (arenium ion) formed during the reaction[4].

-

C2 Attack: Electrophilic attack at the C2 position generates a sigma complex stabilized by three distinct resonance structures. Crucially, two of these structures involve the oxygen atom's lone pair directly stabilizing the positive charge, resulting in a lower activation energy barrier[1],[5].

-

C3 Attack: Attack at the C3 position generates a sigma complex with only two resonance structures, offering significantly less stabilization for the carbocation intermediate[6].

Caption: Mechanistic logic and resonance stabilization directing C2 electrophilic attack on furan.

Synthetic Utility: Cross-Coupling Reactivity Profiles

In modern drug discovery, bromofurans—particularly 3-bromofuran—are highly prized as electrophilic partners in transition-metal-catalyzed cross-coupling reactions[7]. The carbon-bromine (C-Br) bond serves as a robust handle for oxidative addition by Palladium(0) or Nickel(0) catalysts, allowing for the facile introduction of aryl, alkyl, or alkynyl substituents[3],[8].

Differential Halogen Reactivity

The strategic use of polyhalogenated furans, such as 3-bromo-2-iodofuran, allows for programmable, stepwise functionalization. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the C-Br bond. Consequently, oxidative addition of a Pd(0) catalyst occurs much faster at the C-I bond. This differential reactivity enables selective cross-coupling (e.g., Sonogashira or Suzuki) at the C2 position, leaving the C3 bromine intact for subsequent, orthogonal transformations[9].

Caption: Experimental workflow for transition-metal catalyzed Suzuki-Miyaura cross-coupling.

Validated Experimental Protocols

Protocol 1: Regioselective Monobromination of Furan

Causality & Logic: Direct halogenation of furan with Br₂ gas is highly aggressive and often leads to uncontrollable polyhalogenation or oxidative ring-opening[2]. To achieve selective monobromination, N-Bromosuccinimide (NBS) is utilized. NBS provides a low, steady-state concentration of electrophilic bromine, ensuring kinetic control over the reaction[2].

-

Setup: In an oven-dried, argon-purged flask, dissolve furan (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Rationale: Low temperatures prevent the volatilization of furan (b.p. 31.3 °C) and mitigate the exothermic nature of the initial electrophilic attack.

-

Reagent Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Monitor completion via TLC (Hexanes/EtOAc).

-

Workup: Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Rationale: Sodium thiosulfate reduces any unreacted electrophilic bromine species, preventing further unwanted halogenation during workup[2].

-

Purification: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 2-bromofuran.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromofuran

Causality & Logic: While Palladium is the traditional metal of choice, Nickel-catalyzed systems utilizing bulky, electron-rich ligands (like PCy₃) have proven highly effective for the oxidative addition of heterocyclic C-Br bonds. Furthermore, this protocol utilizes 2-methyltetrahydrofuran (2-Me-THF), a green solvent that maintains high solubility profiles while reducing environmental impact[8].

-

Setup: To a Schlenk tube, add 3-bromofuran (1.00 equiv), the desired aryl boronic acid (2.50 equiv), and anhydrous K₃PO₄ (4.50 equiv)[8].

-

Catalyst Addition: Add the precatalyst NiCl₂(PCy₃)₂ (5 mol %). Rationale: The PCy₃ ligand is highly electron-donating, which accelerates the oxidative addition of the Ni(0) species into the relatively strong C3-Br bond.

-

Solvent: Evacuate and backfill the tube with argon three times. Add degassed 2-Me-THF. Rationale: Strict exclusion of oxygen is necessary to prevent the oxidation of the sensitive Ni(0) active catalyst[10].

-

Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours with vigorous stirring[8].

-

Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic phase over Na₂SO₄, concentrate, and purify the cross-coupled product via silica gel chromatography.

Quantitative Reactivity Data

The table below summarizes the comparative reactivity and cross-coupling yields of brominated furan derivatives, highlighting the efficiency of various catalytic systems.

| Substrate | Reaction Type | Catalyst / Solvent System | Yield (%) | Reference |

| 3-Bromofuran | Suzuki-Miyaura | NiCl₂(PCy₃)₂ / 2-Me-THF | Excellent (>90%) | [8] |

| 3-Bromofuran | Suzuki-Miyaura | Standard Pd-based | 45% | [11] |

| 3-Bromofuran | Stille Coupling | Standard Pd-based | 82% | [11] |

| 3-Bromo-2-iodofuran | Sonogashira (at C2) | Pd(PPh₃)₄ / CuI / Amine | High (Regioselective) | [9] |

References

Sources

- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identify the following molecule (a furan ring substituted with Br, “SF” a.. [askfilo.com]

- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Bromofuran-3-carbonyl Chloride: Physical Characteristics, Synthesis, and Applications

Executive Summary

In the landscape of preclinical drug development, halogenated heteroaromatic acyl chlorides serve as indispensable electrophilic building blocks. 5-Bromofuran-3-carbonyl chloride (also referred to as 5-bromo-3-furoyl chloride) is a highly reactive intermediate primarily utilized in the synthesis of complex amides and esters. It has been notably employed in the development of antimuscarinic quinuclidin-2-ene derivatives and highly selective 5-HT1A receptor superagonists [1].

Because acyl chlorides of this nature are highly susceptible to hydrolysis, they are rarely stored long-term. Instead, they are synthesized in situ or immediately prior to use. This whitepaper provides a comprehensive analysis of the physical characteristics, structural properties, and laboratory-proven synthetic methodologies for 5-bromofuran-3-carbonyl chloride, designed specifically for application scientists and synthetic chemists.

Chemical Identity & Structural Analysis

Understanding the structural nuances of 5-bromofuran-3-carbonyl chloride is critical for predicting its behavior in nucleophilic acyl substitution reactions. The presence of the bromine atom at the 5-position exerts a mild electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon compared to the unsubstituted 3-furoyl chloride.

-

IUPAC Name: 5-Bromofuran-3-carbonyl chloride

-

Molecular Formula: C₅H₂BrClO₂

-

Molecular Weight: 209.43 g/mol

-

Precursor Compound: 5-Bromofuran-3-carboxylic acid (CAS: 58832-36-3) [2]

Physical Characteristics and Melting Point Analysis

Empirical isolation of 5-bromofuran-3-carbonyl chloride is challenging due to its rapid degradation in ambient moisture. Consequently, its physical properties are often extrapolated through comparative analysis with its well-documented isomer, 5-bromofuran-2-carbonyl chloride (CAS: 26726-16-9), and its non-halogenated parent, 3-furoyl chloride (CAS: 26214-65-3) [3][4].

Melting Point Dynamics

Unsubstituted 3-furoyl chloride is a clear liquid at room temperature. The introduction of a heavy bromine atom significantly increases the molecular weight and enhances intermolecular van der Waals forces.

-

Predicted State: 5-Bromofuran-3-carbonyl chloride typically presents as a dense, viscous liquid or a low-melting solid at standard room temperature (20–25 °C).

-

Melting Point Range: Its melting point is estimated to be in the range of 30 °C to 45 °C . In practical laboratory settings, it frequently exhibits supercooling—remaining as a liquid below its true melting point until mechanical agitation or seed crystals induce solidification.

Quantitative Data Summary

| Property | 3-Furoyl Chloride [3] | 5-Bromofuran-2-carbonyl chloride [4] | 5-Bromofuran-3-carbonyl chloride |

| Molecular Weight | 130.53 g/mol | 209.43 g/mol | 209.43 g/mol |

| Physical State (20°C) | Liquid | Liquid / Low-melting solid | Viscous liquid / Low-melting solid |

| Melting Point | < 20 °C | ~ 25–35 °C | ~ 30–45 °C (estimated) |

| Boiling Point | 103 °C | 173 °C | ~ 175–180 °C (decomposes) |

| Density | 1.32 g/mL | ~ 1.89 g/mL | ~ 1.85 - 1.90 g/mL |

| Moisture Sensitivity | High | Very High | Very High |

Causality Note: The 3-substituted furan ring possesses a different dipole moment than the 2-substituted isomer, altering its crystal lattice packing efficiency. This structural asymmetry is why the 3-isomer often resists crystallization and remains an oily liquid during standard workups.

Mechanistic Pathways & Experimental Protocols

To ensure scientific integrity and high yields, the conversion of 5-bromofuran-3-carboxylic acid to its corresponding acyl chloride must avoid harsh thermal conditions. Prolonged heating with thionyl chloride (SOCl₂) can lead to decarboxylation or degradation of the electron-rich furan ring. Therefore, Oxalyl Chloride (COCl₂) with catalytic N,N-Dimethylformamide (DMF) is the preferred, self-validating methodology.

The Vilsmeier-Haack Activation Mechanism

The addition of catalytic DMF to oxalyl chloride generates a highly reactive chloroiminium ion (Vilsmeier intermediate). This intermediate attacks the carboxylic acid, facilitating the displacement of the hydroxyl group by chloride under exceptionally mild conditions (0 °C to room temperature).

Caption: Catalytic mechanism of DMF and oxalyl chloride in acyl chloride synthesis.

Step-by-Step Synthesis Protocol (Self-Validating System)

Objective: Synthesize 5-bromofuran-3-carbonyl chloride in situ for immediate downstream amidation.

Reagents:

-

5-Bromofuran-3-carboxylic acid (1.0 eq, 10 mmol)

-

Oxalyl chloride (1.5 eq, 15 mmol)

-

N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge the system with inert Argon gas.

-

Suspension: Suspend 5-bromofuran-3-carboxylic acid (1.91 g, 10 mmol) in 50 mL of anhydrous DCM.

-

Catalyst Addition: Add 2 drops of anhydrous DMF. Causality: DMF initiates the formation of the Vilsmeier active species.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.28 mL, 15 mmol) dropwise over 10 minutes.

-

In-Process Validation (Gas Evolution): Upon addition, immediate effervescence will occur. This is the release of CO and CO₂ gases. The reaction is self-validating; the cessation of gas evolution indicates the consumption of the carboxylic acid.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The initial suspension will transition into a clear, pale-yellow homogeneous solution, confirming complete conversion.

-

Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C.

-

Validation via IR Spectroscopy: Take a neat IR scan of the resulting viscous liquid/low-melting solid. The broad O-H stretch (2500–3300 cm⁻¹) of the precursor must be completely absent, replaced by a sharp, intense C=O stretch at ~1750–1770 cm⁻¹ , characteristic of furanoyl chlorides.

-

Storage/Usage: Do not attempt aqueous workup. Dissolve the crude 5-bromofuran-3-carbonyl chloride in anhydrous THF or DCM and use immediately in the subsequent nucleophilic substitution step.

Applications in Drug Development workflows

Once synthesized, 5-bromofuran-3-carbonyl chloride is immediately subjected to nucleophilic attack by complex amines. A prominent example is its use in synthesizing 3-(2-furanyl)quinuclidin-2-ene derivatives, which are potent antimuscarinic agents [1].

Caption: Synthetic workflow from 5-Bromofuran-3-carboxylic acid to the final amide drug candidate.

In these workflows, an organic base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the equivalent of HCl generated during the amidation, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Safety, Handling, and Storage

-

Corrosivity: 5-Bromofuran-3-carbonyl chloride is highly corrosive and causes severe skin burns and eye damage. It reacts violently with water to release toxic hydrogen chloride (HCl) gas.

-

PPE: Handling requires a fume hood, heavy-duty nitrile gloves, and a face shield.

-

Storage: If storage is absolutely necessary, it must be kept under an atmosphere of dry Argon at -20 °C in a tightly sealed Schlenk flask. However, in situ generation is the industry standard to prevent yield-destroying hydrolysis.

References

-

Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

5-Bromofuran-3-carboxylic acid (Precursor) ChemAdvin Product Catalog URL:[Link]

-

3-Furoyl chloride | C5H3ClO2 | CID 2776123 PubChem - National Institutes of Health URL:[Link]

-

5-Bromofuran-2-carbonyl chloride | CID 2757011 PubChem - National Institutes of Health URL:[Link]

Structural Divergence and Synthetic Utility of 2-Furoyl vs. 3-Furoyl Chloride Derivatives in Drug Discovery

Executive Summary

Furoyl chlorides are indispensable acylating agents in modern organic synthesis and medicinal chemistry. While 2-furoyl chloride and 3-furoyl chloride share the same molecular formula (

Quantum Mechanical & Structural Divergence

The furan ring is an electron-rich heteroaromatic system where the oxygen atom donates electron density through resonance. However, the position of the electron-withdrawing acyl chloride group dictates the molecule's overall stability and preferred spatial orientation.

Conformational Preferences and Rotational Barriers

Density Functional Theory (DFT) computations reveal significant differences in the conformational stability of the two isomers.

-

2-Furoyl Chloride: The carbonyl group is adjacent to the heteroatom (alpha position). This proximity allows for direct conjugation with the oxygen's lone pairs, stabilizing the molecule. It exists predominantly in the cis conformation, exhibiting a relatively high cis–trans rotational barrier of 40.40 kJ/mol[1].

-

3-Furoyl Chloride: The carbonyl group is at the beta position, resulting in weaker cross-conjugation. Consequently, it exists predominantly in the trans conformation with a lower rotational barrier of 30.17 kJ/mol[1].

Electronic and conformational divergence between 2-furoyl and 3-furoyl chlorides.

Quantitative Comparison

The following table summarizes the core physical and quantum mechanical properties dictating the behavior of these derivatives.

| Property | 2-Furoyl Chloride | 3-Furoyl Chloride |

| Substitution Position | C2 (Alpha to Oxygen) | C3 (Beta to Oxygen) |

| Predominant Conformation | Cis[1] | Trans[1] |

| Rotational Barrier (cis-trans) | 40.40 kJ/mol[1] | 30.17 kJ/mol[1] |

| Resonance Stabilization | High (Direct conjugation) | Moderate (Cross-conjugation) |

| Moisture Sensitivity | Extremely High (Reacts violently)[2] | Extremely High (Reacts violently)[3] |

| Primary Pharmacological Utility | nAChR Agonists, Corticosteroids | Hypolipidemic Agents, Kinase Inhibitors |

Pharmacological Applications: SAR and Target Affinity

The choice between a 2-furoyl and a 3-furoyl derivative in drug design is rarely arbitrary; it is driven by the spatial requirements of the target receptor's binding pocket.

2-Furoyl Derivatives in CNS Targets

The 2-furoyl moiety is highly privileged in neuropharmacology. The optimal distance and relative spatial orientation between the furan oxygen and the exocyclic carbonyl oxygen create a perfect dual hydrogen-bond acceptor system. This was critically leveraged in the discovery of AZD1446 (TC-6683) , a novel and highly selective

Mechanism of α4β2 nAChR activation by selective 2-furoyl amide agonists.

3-Furoyl Derivatives in Metabolic Targets

Conversely, 3-furoic acid derivatives have shown profound utility as hypolipidemic agents. In rodent models, 2-furoic and 3-furoic acids effectively suppressed liver mitochondrial citrate exchange and acetyl CoA synthetase. Notably, 2-furoic acid lowered serum cholesterol levels by 41% and serum triglyceride levels by 56% at 20 mg/kg/day in mice, demonstrating the potent metabolic regulatory capacity of these furan-derived scaffolds[5],[6].

Chemical Reactivity & Self-Validating Experimental Protocols

Both 2-furoyl and 3-furoyl chlorides are highly reactive electrophiles. They are extremely moisture sensitive and react violently with water to liberate toxic hydrogen chloride gas and form the corresponding furoic acids[3],[2]. Therefore, rigorous anhydrous techniques are mandatory.

Self-Validating Protocol: Parallel Synthesis of Furoyl Amides

Objective: Synthesize N-substituted furoyl amides while preventing premature hydrolysis of the acyl chloride. Causality Check: Because acyl chlorides are highly electrophilic, trace water will outcompete the amine nucleophile, yielding the inactive furoic acid. Utilizing a non-nucleophilic base and strict anhydrous conditions ensures the amine remains the primary nucleophile.

Step-by-step workflow for the synthesis and validation of furoyl amides.

Step 1: Preparation of the Reaction Matrix

-

Flame-dry a round-bottom flask and purge with Argon gas to displace atmospheric moisture.

-

Dissolve the selected primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM). Causality: DCM is chosen for its aprotic nature, preventing solvent-mediated solvolysis while offering excellent solubilizing properties.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, driving the equilibrium forward without competing with the target amine for the acyl chloride.

Step 2: Electrophile Addition

-

Cool the reaction mixture to 0°C using an ice bath. Causality: Nucleophilic acyl substitution is highly exothermic. Cooling minimizes the kinetic energy of the system, preventing thermal degradation of the furoyl chloride and suppressing side reactions.

-

Dissolve the 2-furoyl or 3-furoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes.

Step 3: Reaction Progression & Self-Validation

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation: Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and monitor via LC-MS. The complete disappearance of the starting amine mass and the emergence of the corresponding amide mass

confirms successful conversion.

Step 4: Quenching and Workup

-

Quench the reaction by adding saturated aqueous

. Causality: The mild base neutralizes excess HCl and hydrolyzes any unreacted acyl chloride into a water-soluble furoate salt, cleanly separating it from the organic product. -

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous

. -

Filter and concentrate under reduced pressure to yield the crude furoyl amide, ready for column chromatography or direct biological assay.

References

1.[1] Yunusa Umar, Sahar Abdalla. "DFT Study of the Molecular Structure, Conformational Preference, HOMO, LUMO, and Vibrational Analysis of 2-, and 3-Furoyl Chloride." Journal of Solution Chemistry 46(4), April 2017. URL: 2.[3] Fisher Scientific. "3-Furoyl chloride - SAFETY DATA SHEET." URL: 3.[2] CDH Fine Chemical. "2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY DATA SHEET." URL: 4.[4] Journal of Medicinal Chemistry. "Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders." ACS Publications, July 2012. URL: 5.[5] Iris H Hall et al. "The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents." Pharmaceutical Research, January 1985. URL: 6.[6] Sigma-Aldrich. "3-Furoic acid 98 488-93-7." URL:

Sources

5-Bromofuran-3-carbonyl Chloride in Medicinal Chemistry: A Technical Guide to Synthesis, Reactivity, and Therapeutic Applications

Executive Summary & Chemical Identity

5-Bromofuran-3-carbonyl chloride (frequently referred to in literature as 5-bromo-3-furoyl chloride) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. The molecule presents two orthogonal sites of reactivity:

-

The Acyl Chloride Moiety : An electrophilic center primed for rapid nucleophilic acyl substitution, enabling the synthesis of diverse amides, esters, and thioesters.

-

The 5-Bromo Substituent : A halogenated

carbon that serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for the introduction of aryl, alkyl, or heteroaryl groups.

This dual reactivity makes it an invaluable intermediate for synthesizing complex pharmacophores, including antimuscarinic agents[1], anti-inflammatory compounds[2], and hypolipidemic drugs[3].

Mechanistic Rationale in Drug Design

The incorporation of the 5-bromofuran-3-carbonyl moiety into a drug candidate is rarely accidental. It is driven by specific structure-activity relationship (SAR) requirements:

Bioisosterism and Steric Modulation

The furan ring frequently acts as a bioisostere for phenyl or pyrrole rings, offering distinct lipophilicity (LogP) and hydrogen-bond accepting capabilities via the oxygen atom. The addition of the 5-bromo substituent significantly alters the electronic distribution of the furan ring, reducing its electron density and making the carbonyl carbon more electrophilic. Furthermore, the bromine atom provides necessary steric bulk that can lock the molecule into a specific bioactive conformation, enhancing target affinity[1].

Therapeutic Applications

-

Antimuscarinic Agents : In the development of 3-(2-furanyl)quinuclidin-2-ene derivatives, the 5-bromo-3-furoyl group is utilized to probe the hydrophobic binding pockets of muscarinic receptors. Studies have shown that specific substitution patterns, such as 5-bromo-3-phenyl derivatives, yield high binding affinities (Ki in the low nanomolar range)[1].

-

Anti-inflammatory Agents : 3-substituted 2-oxindole derivatives incorporating the 5-bromofuran-3-carbonyl core act as potent inhibitors of prostaglandin H2 synthase (COX) and 5-lipoxygenase (5-LOX), as well as interleukin-1 biosynthesis[2]. The acyl linkage provides the optimal spatial orientation for the furan ring to occupy the dual-enzyme active sites.

-

Hypolipidemic Agents : Esterification and thioesterification of the furoic acid core yield compounds capable of modulating lipid metabolism[3].

Dual inhibition of COX and 5-LOX pathways by 5-bromofuran-3-carbonyl derived 2-oxindoles.

Structure-Activity Relationship (SAR) Data

The impact of the furan substitution pattern on receptor binding is highly specific. Below is a summary of quantitative SAR data for furan-derived antimuscarinic agents, illustrating the effect of 5-position modifications.

| Compound Substitution Pattern | Muscarinic Receptor Affinity ( | Mechanistic Observation |

| 3-phenyl (Baseline) | High Affinity | Optimal baseline conformation for receptor pocket. |

| 5-bromo-3-phenyl | 1.55 | Bromine provides steric anchoring; affinity increases slightly. |

| 5-methyl-3-phenyl | 2.39 | Methyl group is less effective than bromine at anchoring. |

| m-hydroxy-3-phenyl | >10-fold improvement | Hydrogen bonding significantly boosts receptor interaction. |

Data synthesized from structure-activity relationship studies of 3-(2-furanyl)quinuclidin-2-ene derivatives[1].

Synthesis and Handling Strategies

The synthesis of 5-bromofuran-3-carbonyl chloride begins with 5-bromo-3-furoic acid[1]. The choice of chlorinating agent is critical and depends on the downstream application and the sensitivity of the intermediate.

Chlorination Agents: Causality and Selection

-

Thionyl Chloride (

) : The traditional approach involves refluxing the acid in neat thionyl chloride or in a solvent like dry benzene[4]. While effective, the harsh thermal conditions can sometimes lead to degradation or decarboxylation of electron-rich furan rings. The advantage is that excess -

Oxalyl Chloride (

) : A milder, highly preferred alternative in modern medicinal chemistry[5]. The reaction is performed at lower temperatures (0 °C to room temperature) in dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate, which acts as the active chlorinating species. This method prevents thermal degradation and provides a cleaner reaction profile.

Synthesis and bifunctional orthogonal elaboration of 5-bromofuran-3-carbonyl chloride.

Self-Validating Experimental Protocols

To ensure high fidelity in the synthesis of complex pharmacophores, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the intermediate is fully formed before proceeding to the next step.

Protocol A: Synthesis of 5-Bromofuran-3-carbonyl Chloride via Oxalyl Chloride

Objective : Convert 5-bromo-3-furoic acid to its corresponding acyl chloride under mild conditions.

-

Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 5-bromo-3-furoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalyst Addition : Add 2-3 drops of anhydrous DMF. Mechanistic Note: DMF is essential for forming the highly electrophilic Vilsmeier-Haack complex, which mediates the transfer of chloride to the carboxylic acid.

-

Reagent Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.5 equiv)[5].

-

Reaction Monitoring (Self-Validation Check 1) : Observe the reaction. The evolution of

and -

Quench Test (Self-Validation Check 2) : Remove a 50 µL aliquot and quench it in 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC (Hexanes:EtOAc). The complete disappearance of the highly polar acid spot and the appearance of a less polar methyl ester spot confirms 100% conversion to the acyl chloride.

-

Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove trace

and oxalyl chloride. The resulting crude 5-bromofuran-3-carbonyl chloride should be used immediately in the next step without further purification.

Protocol B: In-Situ Amidation for Library Generation

Objective : React the freshly prepared acyl chloride with an amine (e.g., aniline or ammonium hydroxide) to form a biologically active amide.

-

Solubilization : Dissolve the crude 5-bromofuran-3-carbonyl chloride from Protocol A in anhydrous THF or benzene[4].

-

Base Addition : In a separate flask, prepare a solution of the target amine (1.2 equiv) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in THF. Cool to 0 °C.

-

Coupling : Add the acyl chloride solution dropwise to the amine solution. Mechanistic Note: The base neutralizes the

byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine. -

Workup : Stir for 4 hours at room temperature. Quench with saturated aqueous

. Extract with ethyl acetate, wash the organic layer with brine, dry over -

Purification : Purify the resulting 5-bromo-3-furancarboxamide via flash column chromatography or recrystallization from aqueous ethanol.

References

-

[1],[4], Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. 1

-

[3] US4110351A - Hypolipidemic agents RO- or RS- substituted furoic acids, esters and salts | Google Patents. 3

-

[2] CZ284340B6 - 3-substituted 2-oxindole derivatives process for preparing those derivatives, intermediates of the process and pharmaceutical preparation | Google Patents.2

-

[5] DISSERTATION PROGRESS TOWARD THE SYNTHESIS OF PROVIDENCIN | John Wood Group. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CZ284340B6 - 3-substituted 2-oxindole derivatives process for preparing those derivatives, intermediates of the process and pharmaceutical preparation - Google Patents [patents.google.com]

- 3. US4110351A - Hypolipidemic agents RO- or RS- substituted furoic acids, esters and salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. johnwoodgroup.com [johnwoodgroup.com]

Methodological & Application

Application Note: Advanced Esterification Protocols Using 5-Bromo-3-furoyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Utility & Chemical Rationale

The synthesis of heteroaromatic esters is a cornerstone in the development of novel active pharmaceutical ingredients (APIs), particularly in the design of antimuscarinic agents and targeted therapeutics[1]. 5-Bromo-3-furoic acid is a highly valuable building block; the ester linkage serves as a robust pharmacophore, while the 5-bromo substituent provides a versatile handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions).

However, direct Steglich-type esterifications (using carbodiimides like EDC or DCC) of 5-bromo-3-furoic acid often suffer from sluggish kinetics and poor yields. The electron-withdrawing nature of the furan oxygen and the bromine atom reduces the nucleophilicity of the carboxylate, making the O-acylisourea intermediate less efficient[2]. To overcome this, converting the acid to its highly reactive acyl chloride derivative—5-bromo-3-furoyl chloride —prior to alcohol coupling is the most reliable and scalable strategy[3].

Workflow for the two-step esterification of 5-bromo-3-furoic acid.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. Every component in this protocol has been selected to maximize yield and prevent downstream complications.

Acyl Chloride Generation: Oxalyl Chloride vs. Thionyl Chloride

While thionyl chloride (

The Role of DMAP (4-Dimethylaminopyridine)

Although acyl chlorides are highly reactive, the addition of catalytic DMAP is transformative, especially for sterically hindered secondary or tertiary alcohols. DMAP acts as a nucleophilic catalyst, rapidly attacking the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, driving the esterification to completion rapidly[4].

Catalytic cycle of DMAP in the esterification of 5-bromo-3-furoyl chloride.

Base Selection: DIPEA over TEA

Triethylamine (TEA) is commonly used, but it can occasionally facilitate the formation of ketene intermediates or participate in competitive side reactions[4]. N,N-Diisopropylethylamine (DIPEA) is preferred here. Its significant steric bulk renders it non-nucleophilic, allowing it to act purely as a proton sponge to neutralize the

Quantitative Data: Condition Optimization

The following table summarizes the optimization of esterification conditions using 5-bromo-3-furoyl chloride and a model sterically hindered secondary alcohol. The data clearly demonstrates the necessity of DMAP and the superiority of DIPEA in Dichloromethane (DCM).

| Entry | Solvent | Base (Equiv) | Catalyst (mol%) | Time (h) | Yield (%) | Observation |

| 1 | DCM | TEA (1.5) | None | 12 | 45 | Incomplete conversion; side products observed. |

| 2 | DCM | TEA (1.5) | DMAP (5) | 4 | 78 | Faster kinetics; trace impurities. |

| 3 | Toluene | Pyridine (2.0) | None | 12 | 62 | Clean reaction, but sluggish[3]. |

| 4 | DCM | DIPEA (1.5) | DMAP (5) | 3 | 92 | Optimal conditions; clean profile. |

| 5 | THF | DIPEA (1.5) | DMAP (5) | 6 | 85 | Good yield; slightly slower than DCM. |

Detailed Experimental Protocols

Protocol A: Preparation of 5-Bromo-3-furoyl Chloride

Note: Conduct all operations in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-furoic acid (1.0 equiv, 5.0 mmol, 955 mg).

-

Solvation: Suspend the acid in anhydrous Dichloromethane (DCM, 15 mL).

-

Catalyst Addition: Add 2 drops of anhydrous DMF (approx. 0.05 equiv).

-

Activation: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 equiv, 6.0 mmol, 0.51 mL) dropwise over 5 minutes. Caution: Vigorous gas evolution (

, -

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution.

-

Self-Validation Checkpoint 1: To confirm complete conversion, remove a 5 µL aliquot and quench it into 100 µL of methanol containing 1 drop of DIPEA. Analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the highly polar baseline acid and the appearance of a single, less polar spot (the methyl ester) validates the successful formation of the acyl chloride.

-

Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude 5-bromo-3-furoyl chloride (a yellowish oil/solid) should be used immediately in the next step without further purification.

Protocol B: Esterification with Target Alcohol

-

Preparation: Dissolve the freshly prepared 5-bromo-3-furoyl chloride (approx. 5.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Reagent Addition: In a separate dry flask, dissolve the target alcohol (0.95 equiv, 4.75 mmol) and DMAP (0.05 equiv, 0.25 mmol, 30 mg) in anhydrous DCM (10 mL). Add DIPEA (1.5 equiv, 7.5 mmol, 1.3 mL) to this alcohol solution.

-

Coupling: Transfer the alcohol/base solution dropwise into the acyl chloride solution at 0 °C over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Self-Validation Checkpoint 2: Monitor the consumption of the alcohol via TLC. If the reaction stalls, verify the presence of active acyl chloride by quenching a small aliquot with butylamine. The formation of the corresponding amide confirms the electrophile is still active, indicating that more time is required rather than additional reagents.

-

Workup: Dilute the reaction mixture with additional DCM (20 mL). Wash sequentially with 1M aqueous

(2 x 15 mL) to remove DIPEA and DMAP, saturated aqueous -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-bromo-3-furoate ester.

References

-

Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Add DMAP to esterification between acyl chloride and alcohol? Source: r/chemistry - Reddit URL:[Link]

-

A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information Source: The Royal Society of Chemistry URL:[Link]

Sources

Application Note: Precision Friedel-Crafts Acylation utilizing 5-Bromofuran-3-carbonyl chloride

Strategic Rationale & Chemical Context

In modern drug development and complex natural product synthesis, bifunctional building blocks are highly sought after for their ability to streamline synthetic routes. 5-Bromofuran-3-carbonyl chloride serves as an exceptional electrophilic hub. The acyl chloride moiety facilitates carbon-carbon bond formation via Friedel-Crafts acylation to yield aryl (5-bromofuran-3-yl)methanones. Concurrently, the 5-bromo substituent provides an orthogonal reactive site, perfectly primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

However, deploying this reagent requires precise mechanistic control. The electron-rich furan core is notoriously sensitive to the harsh, highly acidic conditions typical of classical Friedel-Crafts reactions, necessitating a highly optimized, self-validating protocol.

Mechanistic Causality & Catalyst Selection

The fundamental mechanism of a Friedel-Crafts acylation relies on the generation of a highly reactive acylium ion, formed when a Lewis acid cleaves the C–Cl bond of the acid chloride[1]. This resonance-stabilized acylium ion subsequently acts as an electrophile, undergoing electrophilic aromatic substitution (EAS) with an arene substrate[1].

The Furan Dilemma: The primary failure mode in furan acylation is catalyst over-activation. Strong Lewis acids, such as Aluminum Chloride (AlCl₃), coordinate aggressively not only to the acyl chloride but also to the oxygen atom of the furan ring. This strips electron density from the heteroaromatic core, triggering acid-catalyzed hydrolytic ring-opening or rapid intermolecular polymerization (resinification)[2][3]. Classical conditions often result in intractable black tars rather than the desired ketone[4].

Causality-Driven Solutions: To mitigate this, the reaction environment must be strictly controlled through the selection of milder Lewis acids. Catalysts such as Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂) provide sufficient Lewis acidity to generate the acylium ion without compromising the structural integrity of the furan ring[2]. Alternatively, advanced heterogeneous catalyst couples, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) with Mg(OH)₂, have been proven to regioselectively acylate sensitive furans by providing a controlled, mild acidic microenvironment[4].

Reaction Pathway & Logic Visualization

Mechanistic logic and catalyst-dependent pathways in furan acylation.

Self-Validating Experimental Protocol

This protocol utilizes SnCl₄ as the optimal homogeneous catalyst, balancing reactivity and furan stability. The procedure employs a "reverse addition" technique at cryogenic temperatures to prevent localized exothermic spikes that lead to furan degradation.

Materials Required

-

Acylating Agent: 5-Bromofuran-3-carbonyl chloride (1.0 equiv, 10 mmol)

-

Substrate: Electron-rich Arene (e.g., Anisole) (1.2 equiv, 12 mmol)

-

Catalyst: Tin(IV) chloride (SnCl₄) (1.1 equiv, 11 mmol) - Handle in a glovebox or under strict inert atmosphere.

-

Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology

Step 1: System Preparation & Reagent Solvation

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Argon for 15 minutes.

-

Dissolve 5-bromofuran-3-carbonyl chloride (10 mmol) and the arene substrate (12 mmol) in 40 mL of anhydrous DCM.

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality Note: Cryogenic cooling suppresses the activation energy required for furan polymerization while maintaining the viability of the highly favorable acylium-arene coupling.

Step 2: Catalyst Complexation (Reverse Addition) 4. Dilute SnCl₄ (11 mmol) in 10 mL of anhydrous DCM in a separate, dry addition funnel. 5. Add the SnCl₄ solution dropwise over 30 minutes to the vigorously stirring reaction mixture at -78 °C.

-

Self-Validation Checkpoint: Upon addition of SnCl₄, observe a distinct color shift from colorless/pale yellow to a deep yellow/orange. This optical change validates the successful formation of the stabilized acylium-Lewis acid complex.

Step 3: Reaction Propagation 6. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over an additional 2 hours.

-

Self-Validation Checkpoint: Quench a 50 µL aliquot in cold methanol. TLC analysis (Hexanes/EtOAc 4:1) should reveal the disappearance of the arene and the emergence of a UV-active, lower

spot corresponding to the product ketone.

Step 4: Quench and Isolation 7. Quench the reaction at 0 °C by the slow, dropwise addition of 20 mL of ice-cold 1M HCl.

-

Causality Note: The acidic quench breaks the Lewis acid-product complex and prevents the formation of intractable tin oxide emulsions during extraction.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure aryl (5-bromofuran-3-yl)methanone.

Quantitative Data: Catalyst Efficacy & Reaction Optimization

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield, demonstrating why mild or heterogeneous systems are mandatory for this substrate class.

| Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |

| AlCl₃ | 1.2 | 0 to RT | 2 | < 10% | Rapid polymerization; strong Lewis acidity cleaves the furan ether linkage, resulting in black tar. |

| SnCl₄ | 1.1 | -78 to 0 | 4 | 78% | Clean conversion; provides an optimal balance between acylium generation and furan stability. |

| ZnCl₂ | 1.5 | 0 to RT | 12 | 65% | Slower reaction kinetics; excellent functional group tolerance but requires longer reaction times. |

| AlPW₁₂O₄₀ / Mg(OH)₂ | 0.1 | 50 | 8 | 82% | Heterogeneous catalysis; prevents localized acid spikes, yielding high selectivity and simplified workup. |

References

-

Title : 2,5-Dimethylfuran-3-carbonyl chloride | 50990-93-7 Source : Benchchem URL : 2

-

Title : Total synthesis of monosporascone and dihydromonosporascone Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : 5

-

Title : Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 Source : Bentham Science Publisher URL : 4

-

Title : Friedel–Crafts Acylation Source : MilliporeSigma URL : 1

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. 2,5-Dimethylfuran-3-carbonyl chloride | 50990-93-7 | Benchchem [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Total synthesis of monosporascone and dihydromonosporascone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00331D [pubs.rsc.org]

Application Note: Synthesis and Optimization of 5-Bromofuran-3-Carboxamides in Drug Discovery

Introduction & Strategic Importance

Furan-3-carboxamides are privileged heterocyclic scaffolds in medicinal chemistry. Recent drug discovery campaigns have heavily utilized these structures to develop potent antitumor agents—such as anthra[2,3-b]furan-3-carboxamides—that effectively circumvent P-glycoprotein (Pgp) mediated multidrug resistance and inhibit topoisomerase 1[1][2]. Furthermore, fragment-based drug discovery (FBDD) platforms have identified furan-3-carboxylic acid derivatives as critical dual-ligand pharmacophores for modulating lipid-sensing transcription factors, including THRα, PPARγ, FXR, and RXRα[3].

Within this chemical space, 5-bromofuran-3-carboxamides serve as highly valuable intermediates. The bromine atom at the C5 position acts as an orthogonal synthetic handle, allowing for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This modularity enables medicinal chemists to rapidly expand structure-activity relationships (SAR) and generate polypharmacological libraries from a single advanced intermediate[3][4].

Fragment-based drug discovery workflow utilizing 5-bromofuran scaffolds.

Mechanistic Causality in Synthetic Design

To ensure high yields and reproducibility, the synthesis of 5-bromofuran-3-carboxamides must be approached with a deep understanding of the underlying reaction mechanisms.

Regioselective Bromination: The electrophilic aromatic substitution of furan-3-carboxylic acid preferentially occurs at the C5 position. The electron-withdrawing carboxyl group at C3 deactivates the adjacent C2 position via resonance, while the furan oxygen strongly directs electrophilic attack to C5. Using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) is critical; NBS provides a controlled, low steady-state concentration of bromonium ions, which mitigates the risk of polybromination and oxidative furan ring-opening[4].

Carboxyl Activation & Amidation: Converting the 5-bromofuran-3-carboxylic acid to its corresponding carboxamide presents unique challenges. While uronium-based coupling agents (e.g., HATU, TBTU) or carbodiimides (EDC/DCC) are standard for primary amines, they often fail when coupling furan-3-carboxylic acids with sterically hindered or deactivated cyclic diamines, yielding only 5–25% of the desired carboxamide[1]. To overcome this, quantitative activation is achieved by converting the acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene or benzene[1].

Quantitative Data: Optimization of Carboxyl Activation

Table 1: Comparison of Carboxyl Activation Strategies for Furan-3-carboxylic Acids based on empirical optimization[1].

| Activation Strategy | Reagents & Conditions | Yield Range | Mechanistic Rationale & Application |

| Acyl Chloride (Optimal) | SOCl₂, Toluene, Reflux, 1h | 85–95% | Quantitative activation; ideal for sterically hindered or weakly nucleophilic amines. |

| Uronium Coupling | HATU, DIPEA, DMF, RT, 3h | 70–85% | Mild conditions; restricted to unhindered primary and secondary aliphatic amines. |

| Carbodiimide Coupling | EDC, HOBt, DCM, RT, 12h | 50–65% | Prone to incomplete conversion and side reactions with heterocyclic carboxylic acids. |

| Mixed Anhydride | Isobutyl chloroformate, NMM, 0 °C | 40–60% | Mild, but susceptible to regioselectivity issues during nucleophilic attack by the amine. |

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific analytical cues to verify success at each stage.

Workflow for the regioselective synthesis of 5-bromofuran-3-carboxamides.

Protocol A: Regioselective Synthesis of 5-Bromofuran-3-carboxylic Acid

Causality: DMF is utilized as the solvent because its high dielectric constant stabilizes the polar transition state during electrophilic bromination, accelerating the reaction while maintaining regiocontrol[4].

-

Initiation: Dissolve furan-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Shield the reaction from light to prevent radical-mediated side reactions.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up: Pour the mixture into ice water (100 mL). The product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

-

Self-Validation: Analyze via ¹H NMR (DMSO-d6). The successful conversion is confirmed by the disappearance of the C5 proton (typically ~7.4 ppm) and the retention of the C2 and C4 protons as distinct doublets (J ≈ 1.8 Hz).

Protocol B: Amidation via Acyl Chloride Intermediate

Causality: Toluene is selected over dichloromethane (DCM) for the chlorination step because its higher boiling point (110 °C) drives the rapid and quantitative formation of the acyl chloride, while safely expelling SO₂ and HCl gases[1].

-

Activation: Suspend 5-bromofuran-3-carboxylic acid (1.0 eq, 5 mmol) in anhydrous toluene (15 mL). Add thionyl chloride (SOCl₂, 3.0 eq, 15 mmol) and 1 drop of DMF (catalyst to form the active Vilsmeier-Haack intermediate).

-

Reflux: Heat the mixture to reflux for 2 hours. The suspension will become a clear solution once the acyl chloride is fully formed.

-

Concentration: Cool to room temperature and concentrate in vacuo to remove toluene and excess SOCl₂. Co-evaporate twice with fresh toluene to ensure complete removal of HCl.

-

Coupling: Dissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C. Add the desired amine (1.2 eq) followed by dropwise addition of triethylamine (Et₃N, 2.5 eq).

-

Isolation: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Self-Validation: Analyze via IR spectroscopy. The carbonyl stretch will shift from ~1690 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (carboxamide).

Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Causality: The addition of K₂CO₃ base is essential to quaternize the arylboronic acid, forming a nucleophilic boronate complex that facilitates the transmetalation step with the palladium catalyst[3].

-

Preparation: In a microwave vial, combine 5-bromofuran-3-carboxamide (1.0 eq, 1 mmol), arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

-

Catalysis: Add 1,4-dioxane/H₂O (4:1 v/v, 5 mL) and degas the mixture by bubbling N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

-

Reaction: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

-

Purification: Dilute with EtOAc, wash with water, dry the organic layer, and purify via silica gel flash chromatography.

-

Self-Validation: Analyze via LC-MS. Success is indicated by the appearance of the [M+H]⁺ peak corresponding to the cross-coupled product and the complete disappearance of the characteristic 1:1 bromine isotope pattern (M / M+2) of the starting material.

References

1.[4] US8273738B2 - Imidazole derivatives . Google Patents. 4 2.[1] Optimization of synthesis and evaluation of antitumor properties . Reaction Biology / European Journal of Medicinal Chemistry. 1 3.[3] Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology . ResearchGate. 3 4.[2] New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties . PubMed. 2

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8273738B2 - Imidazole derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromofuran Derivatives

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active compounds and advanced materials.[1][2][3] Its role as a bioisostere for phenyl rings allows for the modulation of steric and electronic properties, which can lead to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1][2] Consequently, furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the furan core is therefore a critical endeavor in medicinal chemistry and drug discovery.[4]

Palladium-catalyzed cross-coupling reactions have emerged as a revolutionary tool for the synthesis of complex organic molecules, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, provide a powerful platform for the derivatization of heterocyclic compounds.[8] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 5-bromofuran derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental steps that orchestrate the formation of new chemical bonds.[6][9][10] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The cycle typically commences with a Pd(0) species, which undergoes oxidative addition with the 5-bromofuran derivative. This step forms a Pd(II) intermediate. The subsequent step, transmetalation , involves the transfer of an organic group from a coupling partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center.[6][10] Finally, reductive elimination occurs, wherein the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, ready to initiate another cycle.[6][10]

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Strategies for 5-Bromofuran Derivatives

The versatility of palladium catalysis allows for a diverse range of transformations. Here, we delve into the most pertinent cross-coupling reactions for the functionalization of 5-bromofurans.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron reagents.[6][11] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[11]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source and ligand is critical. For electron-rich 5-bromofurans, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and prevent catalyst deactivation.

-

Base: A base is essential to activate the organoboron species for transmetalation.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde with Phenylboronic Acid

Materials:

-

5-Bromo-2-furaldehyde

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck-Mizoroki Reaction: The Art of Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[13][14][15] This transformation is particularly valuable for the synthesis of stilbenes and cinnamates.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand can influence the regioselectivity of the reaction. For terminal olefins, the use of bulky ligands often favors the formation of the trans isomer.[13]

-

Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Detailed Protocol: Heck Coupling of Methyl 5-bromofuran-2-carboxylate with Styrene

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine methyl 5-bromofuran-2-carboxylate (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL), triethylamine (1.5 mmol, 1.5 eq.), and styrene (1.2 mmol, 1.2 eq.) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Accessing Alkynylated Furans

The Sonogashira reaction is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[16][17][18] This reaction typically employs a co-catalytic system of palladium and copper(I).[16]

Causality Behind Experimental Choices:

-

Copper Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and, in some cases, the solvent.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is crucial.[19]

Detailed Protocol: Sonogashira Coupling of 2-acetyl-5-bromofuran with Phenylacetylene

Materials:

-

2-Acetyl-5-bromofuran

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add 2-acetyl-5-bromofuran (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq.) under an argon atmosphere.

-

Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 6-18 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[20][21][22] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[20]

Causality Behind Experimental Choices:

-

Specialized Ligands: This reaction often requires bulky, electron-rich phosphine ligands developed by the Buchwald group (e.g., BrettPhos, XPhos) to facilitate the reductive elimination step.[6][22]

-

Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

-

Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and reagents are essential.

Troubleshooting Common Issues

| Observation | Potential Cause | Troubleshooting Strategy |

| Low or No Conversion | Inactive catalyst; presence of oxygen or water. | Use a fresh batch of catalyst; ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[19] |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Lower the reaction temperature; use a more robust ligand; ensure strict exclusion of oxygen.[19] |